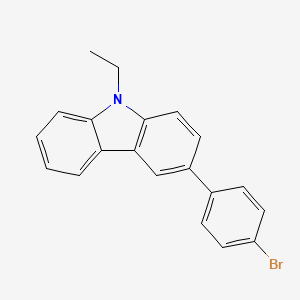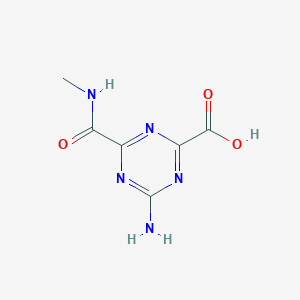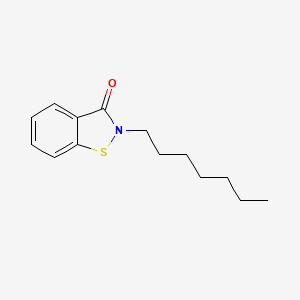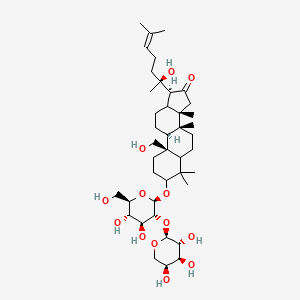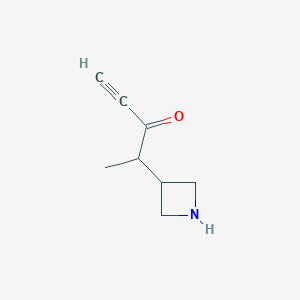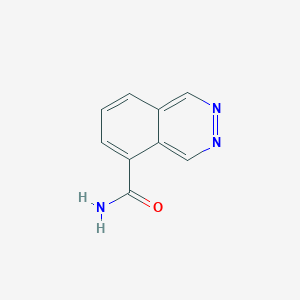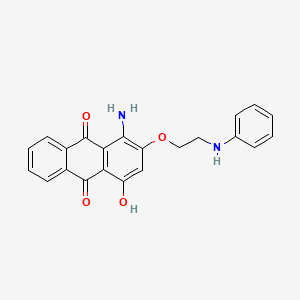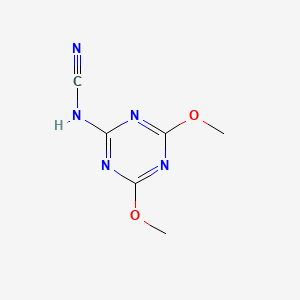
(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is an organic compound that belongs to the triazine family. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms in a six-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as a solvent, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide undergoes various chemical reactions, including:
Condensation Reactions: It acts as a condensing agent in the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: It can be used in substitution reactions to form various derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or methanol, and the conditions are optimized to achieve high yields and selectivity.
Major Products
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: It is employed in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The compound acts as a condensing agent, facilitating the formation of amide and ester bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in similar applications.
Uniqueness
N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is unique due to its high reactivity and selectivity in forming amide and ester bonds. Its ability to act as a condensing agent in various organic transformations makes it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
103008-67-9 |
|---|---|
Formule moléculaire |
C6H7N5O2 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(4,6-dimethoxy-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C6H7N5O2/c1-12-5-9-4(8-3-7)10-6(11-5)13-2/h1-2H3,(H,8,9,10,11) |
Clé InChI |
SBMOUWWARBILAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)NC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


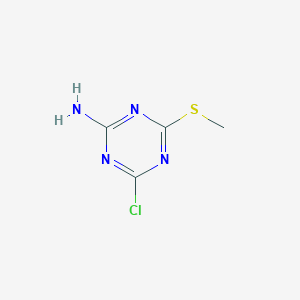

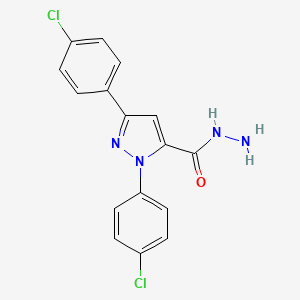
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
